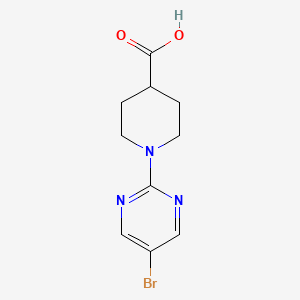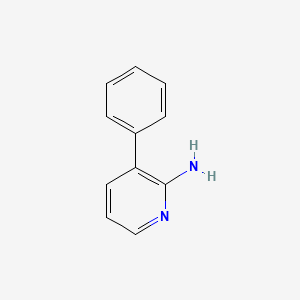
3-苯基吡啶-2-基胺
描述
3-Phenylpyridin-2-ylamine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and materials with unique optical and electronic properties. The compound is characterized by the presence of a phenyl group attached to the pyridine ring at the third position, which significantly influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of derivatives of 3-phenylpyridin-2-ylamine has been explored in several studies. An efficient method for synthesizing 3-amino-4-phenylpyridine derivatives involves lithiation followed by reaction with iodine to afford 4-iodo-3-pivaloylaminopyridines, which are then cross-coupled with phenylboronic acids to yield CD ring models of streptonigrin . Additionally, a variety of N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides have been synthesized using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . Moreover, a protocol for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines couples 2-aminopyridine with various carbonyl compounds using an α-bromination shuttle mechanism .
Molecular Structure Analysis
The molecular structure of 3-phenylpyridin-2-ylamine derivatives has been elucidated using single-crystal X-ray diffraction analysis. For instance, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol were determined, revealing intermolecular hydrogen bonds that stabilize the structures . Similarly, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed both experimentally and theoretically, showing good agreement between X-ray diffraction data and computational predictions .
Chemical Reactions Analysis
The reactivity of 3-phenylpyridin-2-ylamine derivatives is influenced by the substituents on the phenyl and pyridine rings. For example, the synthesis of luminescent tricarbonylrhenium(I) polypyridine estradiol conjugates involves the coordination of pyridine derivatives to the rhenium center, which affects the photophysical and electrochemical properties of the complexes . Additionally, the modification of the methyl group of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine to produce an unnatural amino acid demonstrates the versatility of the pyridine moiety in forming complex structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenylpyridin-2-ylamine derivatives are diverse, depending on their structural features. Dipyrenyl-based triarylamines exhibit green fluorescence emissions with high quantum yields and thermal stability, with their photoelectric properties being influenced by the substituents on the benzene ring . Gold(III) complexes with 2-phenylpyridine and thiolate ligands have been synthesized, showing square-planar coordination around the gold atom and demonstrating cytotoxic activity against cancer cell lines . These studies highlight the importance of 3-phenylpyridin-2-ylamine derivatives in the development of materials with potential applications in electronics, photonics, and medicine.
科学研究应用
抗癌活性
已经探索了3-苯基吡啶-2-基胺衍生物的潜在抗癌活性。一项研究聚焦于从6-(4-苯基哌嗪-1-基)吡啶-3-基胺衍生的新曼尼希碱,显示出对前列腺癌细胞系的中等细胞毒活性(Demirci & Demirbas, 2019)。
与氨基钾的反应性
已经研究了2,6-二卤代吡啶的3-取代衍生物,包括3-苯基吡啶-2-基胺,对液氨中的氨基钾的反应性。这项研究提供了关于这些化合物氨基溴化的机制的见解(Streef, Hertog, & Plas, 1985)。
DNA反应性和致癌研究
从3-苯基吡啶-2-基胺衍生的杂环N-乙酰氧基芳胺的研究显示出显著的DNA反应性,支持它们作为涉及芳香胺的致癌过程中的最终反应性物种的作用(Lutgerink et al., 1989)。
OLED应用
已经研究了阳离子Ir(III)配合物,包括3-苯基吡啶-2-基胺衍生物,用于OLED应用。该研究展示了通过调节电子结构来调节磷光波长和增强发射量子产率的策略(De Angelis et al., 2007)。
杂环化合物的合成
使用3-苯基吡啶-2-基胺衍生物已经实现了[1,8]萘啶类杂环化合物的合成。这种合成对于探索新颖的化学结构至关重要(Abbiati, Arcadi, Marinelli, & Rossi, 2002)。
化学传感器的开发
已经使用3-苯基吡啶-2-基胺衍生物开发了用于检测Cr3+等金属离子的新型荧光化学传感器,突显了它们在环境和分析化学中的潜力(Chalmardi, Tajbakhsh, Bekhradnia, & Hosseinzadeh, 2017)。
晶体结构分析
涉及从3-苯基吡啶-2-基胺衍生的席夫碱化合物的研究提供了有关它们晶体结构的见解,这对于理解它们的化学性质和潜在应用非常有价值(Wang, Nong, Sht, & Qi, 2008)。
多组分反应
通过多组分反应,已经实现了N-芳基亚亚甲基-2-芳基咪唑并[1,2-a]吡啄啉-3-基胺衍生物的高效合成,展示了3-苯基吡啶-2-基胺在有机合成中的多功能性(Hameed, Moustafa, Al-Mousawi, Awed, & Sadek, 2017)。
Streptonigrin的CD环模型
已经开发了一种高效的合成方法,用于制备3-氨基-4-苯基吡啶,即3-苯基吡啶-2-基胺的衍生物。这种方法对于制备Streptonigrin的CD环模型至关重要,Streptonigrin是药物化学中的重要化合物(Marsais, Rovera, Turck, Godard, & Quéguiner, 1990)。
安全和危害
属性
IUPAC Name |
3-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNUAWQULNUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376457 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-2-ylamine | |
CAS RN |
87109-10-2 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

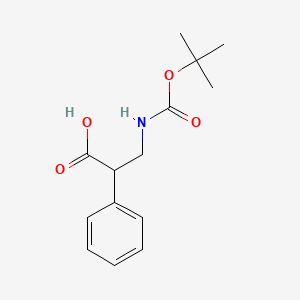

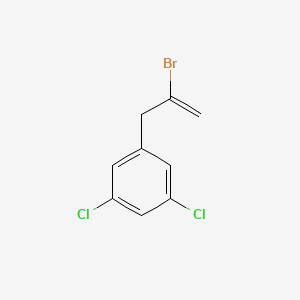
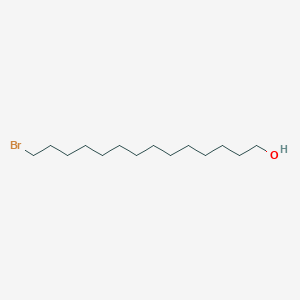

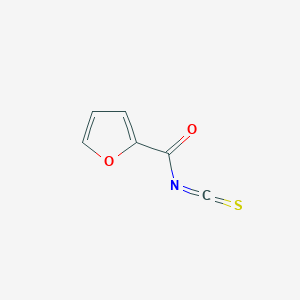
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

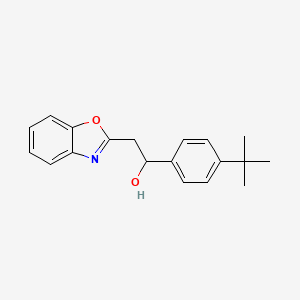

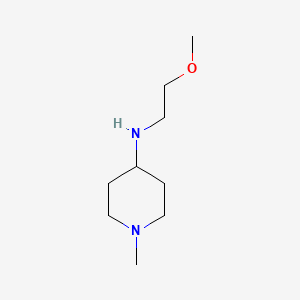

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
